The research focuses on controlling the spin of antiferromagnetic materials through voltage application. If the spin of antiferromagnetic materials can be utilized, it is possible to achieve device operating speeds in the terahertz range, which are two to three orders of magnitude higher than those of the devices made using ferromagnetic materials .
The research group developed a voltage-based spin-control technique for antiferromagnetic chromium oxide Cr 2 O 3 thin films that can be driven at high speeds with low power consumption. They demonstrated that it is possible to control the spin of antiferromagnets by thinning Cr 2 O 3 layers to the nanometer scale, where a strong spin effect is present .
The group has succeeded in increasing the spin-control efficiency to more than 50 times higher than conventional ferromagnetic materials. The research results were published in NPG Asia Materials .
1-(2-Ethoxyethyl)piperidin-4-ylmethanol is a piperidine derivative characterized by its molecular formula and a molecular weight of 187.28 g/mol. This compound features a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, making it significant in medicinal chemistry due to its role as a synthetic fragment in various pharmaceutical applications. Piperidine derivatives are crucial for designing drugs, as they often exhibit diverse biological activities and can be modified to enhance efficacy and selectivity .
These reactions facilitate the synthesis of various complex molecules, including derivatives used in pharmacology and materials science .
Research indicates that derivatives of 1-(2-Ethoxyethyl)piperidin-4-ylmethanol possess potential antimicrobial properties. Studies have shown that certain synthesized derivatives exhibit modest activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents. Additionally, some piperidine derivatives have been explored for their anticancer properties, indicating their ability to interact with crucial signaling pathways involved in tumorigenesis .
The synthesis of 1-(2-Ethoxyethyl)piperidin-4-ylmethanol can be achieved through several methods:
1-(2-Ethoxyethyl)piperidin-4-ylmethanol serves as a precursor in the synthesis of numerous chemical compounds, particularly in the pharmaceutical industry. Its derivatives are involved in creating drugs with various therapeutic effects, including antihistamines like Bilastine, which is used for treating allergic conditions . The compound's ability to facilitate complex
Interaction studies involving 1-(2-Ethoxyethyl)piperidin-4-ylmethanol focus on its role in drug design and development. Research has demonstrated that this compound can modulate key biological pathways, potentially influencing cancer cell proliferation and antimicrobial activity. The understanding of these interactions aids in optimizing the pharmacological profiles of related compounds .
Several compounds share structural similarities with 1-(2-Ethoxyethyl)piperidin-4-ylmethanol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(2-Ethoxyethyl)piperidine | Piperidine derivative | Antimicrobial and potential anticancer activity |
Bilastine | Antihistamine | Selective histamine H1 receptor antagonist |
1-(2-Methoxyethyl)piperidine | Piperidine derivative | Similar structure but different substituents |
3-Hydroxy-N-(2-methoxyethyl)piperidine | Piperidine derivative | Hydroxyl group introduces different properties |
While all these compounds belong to the piperidine class, 1-(2-Ethoxyethyl)piperidin-4-ylmethanol is unique due to its specific substituents that influence its biological activity and synthetic utility .
The compound (1-(2-Ethoxyethyl)piperidin-4-yl)methanol possesses the molecular formula C₁₀H₂₁NO₂, indicating a composition of ten carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined as 187.28 grams per mole, establishing it as a moderately sized organic molecule within the piperidine derivative family [1] [2].
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₂ |
Molecular Weight | 187.28 g/mol |
Carbon Atoms | 10 |
Hydrogen Atoms | 21 |
Nitrogen Atoms | 1 |
Oxygen Atoms | 2 |
The molecular composition reflects the presence of multiple functional groups, with the carbon-to-nitrogen ratio of 10:1 and the inclusion of two oxygen atoms suggesting both ether and alcohol functionalities within the molecular framework [1]. This molecular formula places the compound within the classification of heterocyclic alcohols, specifically those containing piperidine-based structures [3] [4].
The piperidine ring system constitutes the central structural feature of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, consisting of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom [3] [4]. This heterocyclic amine structure, with the molecular formula C₅H₁₀N for the ring portion, exhibits a saturated configuration with five methylene bridges and one amine bridge [3]. The piperidine ring adopts a chair conformation, similar to cyclohexane, which represents the most thermodynamically stable arrangement [3] [5].
The nitrogen atom within the piperidine ring possesses sp³ hybridization and contains a lone pair of electrons, contributing to the basic character of the molecule [3] [6]. Research has demonstrated that piperidine rings prefer chair conformations with two distinguishable arrangements: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [3] [5]. The equatorial conformation has been found to be more stable by approximately 0.72 kilocalories per mole in the gas phase [3].
The ethoxyethyl substituent (-OCH₂CH₂-) represents a significant structural component attached to the nitrogen atom of the piperidine ring [1] [7]. This substituent consists of an ethyl group (C₂H₅) connected to an oxygen atom, which in turn is linked to an ethylene bridge (CH₂CH₂) [7]. The ethyl portion of this substituent exhibits tetrahedral geometry around both carbon atoms, with bond angles of approximately 109 degrees [7].
The ethoxyethyl group contributes to the overall molecular flexibility and can participate in conformational changes that affect the three-dimensional structure of the compound [7]. The presence of the ether oxygen provides an additional site for potential hydrogen bonding interactions and influences the electronic distribution within the molecule [7]. This substituent increases the molecular size and lipophilicity compared to simpler piperidine derivatives [8].
The hydroxymethyl group (-CH₂OH) is positioned at the 4-position of the piperidine ring, serving as a primary alcohol functional group [9] [10]. This substituent consists of a methylene bridge (-CH₂-) bonded to a hydroxyl group (-OH), with a combined molecular weight of 31.03 grams per mole [10]. The hydroxymethyl group exhibits polar characteristics due to the presence of the hydroxyl functionality, which can participate in hydrogen bonding interactions [9] [11].
The carbon atom in the hydroxymethyl group maintains sp³ hybridization and forms single bonds with two hydrogen atoms and one oxygen atom [9]. The hydroxyl group contributes significantly to the compound's solubility properties and can influence intermolecular interactions through hydrogen bonding [11]. This functional group is structurally similar to the side chain found in the amino acid serine, highlighting its biological relevance [9] [10].
The Chemical Abstracts Service has assigned the registry number 1249107-38-7 to (1-(2-Ethoxyethyl)piperidin-4-yl)methanol, providing a unique numerical identifier for this specific chemical compound [1] [2]. This CAS number serves as an internationally recognized identifier that facilitates precise chemical identification across databases, literature, and commercial applications [12]. The CAS registry system ensures unambiguous identification of chemical substances, preventing confusion that might arise from alternative naming conventions or structural representations [12].
The International Union of Pure and Applied Chemistry nomenclature for this compound is (1-(2-ethoxyethyl)piperidin-4-yl)methanol, which systematically describes the molecular structure according to established naming conventions [1]. This nomenclature indicates the presence of a piperidine ring with substituents at specific positions: the ethoxyethyl group attached to the nitrogen atom (position 1) and the methanol group attached to carbon 4 of the ring [1]. The IUPAC naming system provides a standardized method for describing complex organic molecules, ensuring consistent communication within the scientific community [1].
The Simplified Molecular Input Line Entry System notation for (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is represented as OCC1CCN(CCOCC)CC1, providing a linear textual representation of the molecular structure [1] [2]. The canonical SMILES notation, CCOCCN1CCC(CO)CC1, offers an alternative standardized representation that facilitates computational processing and database searches [1]. These notations encode the connectivity and arrangement of atoms within the molecule, enabling efficient storage and retrieval of structural information in chemical databases [1].
The International Chemical Identifier for this compound is InChI=1S/C10H21NO2/c1-2-13-8-7-11-5-3-10(9-12)4-6-11/h10,12H,2-9H2,1H3, providing a standardized method for representing molecular structure that is both human-readable and machine-interpretable [1]. The corresponding InChIKey, GNJFAQAWVKMMPQ-UHFFFAOYSA-N, serves as a shortened, hash-based identifier derived from the full InChI string [1]. These identifiers facilitate precise chemical identification across different software platforms and databases, supporting interoperability in chemical informatics applications [1].
The molecular geometry of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol is characterized by the chair conformation of the piperidine ring, which represents the global minimum energy configuration [5] [13]. The six-membered ring adopts this conformation to minimize steric interactions and achieve optimal bond angles and lengths [5]. The chair form allows for interconversion between equatorial and axial positions of substituents, with the equatorial arrangement generally being more thermodynamically favorable [5].
The overall molecular conformation is influenced by the flexibility of the ethoxyethyl substituent, which can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds [5]. The hydroxymethyl group at the 4-position preferentially occupies an equatorial position to minimize steric clashes with other ring substituents [13]. This three-dimensional arrangement affects the molecule's physical properties, including solubility, reactivity, and potential biological activity [8].
The stereochemical characteristics of (1-(2-Ethoxyethyl)piperidin-4-yl)methanol are primarily determined by the configuration of substituents on the piperidine ring [5] [14]. The compound does not possess defined chiral centers in its standard representation, but the chair conformation of the piperidine ring creates pseudoaxial and pseudoequatorial environments for substituents [5]. The nitrogen atom can undergo inversion, leading to conformational interconversion between different spatial arrangements [5].
The ethoxyethyl substituent can exist in multiple conformational states due to rotation around single bonds, creating a dynamic equilibrium of conformers [5]. The hydroxymethyl group's orientation relative to the ring plane affects intermolecular interactions and influences the compound's physical properties [14]. These stereochemical factors contribute to the overall three-dimensional shape of the molecule and its potential interactions with biological targets [8].
Computational studies of piperidine derivatives have employed density functional theory calculations to determine equilibrium structures and conformational preferences [5] [15]. These theoretical investigations have revealed that chair conformations represent the most stable arrangements for piperidine rings, with energy barriers for ring inversion and nitrogen inversion processes [5]. Molecular dynamics simulations provide insights into the conformational flexibility of substituents and their effects on overall molecular shape [15].